molecular formula C38H33OP B12691528 2-benzylphenolate;benzyl(triphenyl)phosphanium CAS No. 94231-09-1

2-benzylphenolate;benzyl(triphenyl)phosphanium

Cat. No.: B12691528
CAS No.: 94231-09-1
M. Wt: 536.6 g/mol
InChI Key: XRCLCNWMBRBZNH-UHFFFAOYSA-M
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Description

2-Benzylphenolate;benzyl(triphenyl)phosphanium: is a chemical compound that combines the properties of both 2-benzylphenolate and benzyl(triphenyl)phosphanium

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-benzylphenolate;benzyl(triphenyl)phosphanium typically involves the reaction of benzyltriphenylphosphonium chloride with 2-benzylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a base to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reactions: These reactions often involve the use of halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenolic compounds, while reduction may yield reduced phosphonium compounds.

Scientific Research Applications

Chemistry: In chemistry, 2-benzylphenolate;benzyl(triphenyl)phosphanium is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds and in the synthesis of complex organic molecules.

Biology: In biological research, this compound may be used as a tool to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways.

Medicine: In medicine, the compound may have potential applications in drug development. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of pharmaceutical compounds.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. It is also used as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-benzylphenolate;benzyl(triphenyl)phosphanium involves its interaction with molecular targets through its functional groups. The benzylphenolate moiety can interact with nucleophiles and electrophiles, while the benzyl(triphenyl)phosphanium moiety can participate in redox reactions. These interactions allow the compound to exert its effects in various chemical and biological systems.

Comparison with Similar Compounds

    Benzyltriphenylphosphonium Chloride: This compound is similar in structure but lacks the benzylphenolate moiety.

    2-Benzylphenol: This compound is similar but lacks the benzyl(triphenyl)phosphanium moiety.

Uniqueness: The uniqueness of 2-benzylphenolate;benzyl(triphenyl)phosphanium lies in its combined properties of both benzylphenolate and benzyl(triphenyl)phosphanium. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in its applications.

Properties

CAS No.

94231-09-1

Molecular Formula

C38H33OP

Molecular Weight

536.6 g/mol

IUPAC Name

2-benzylphenolate;benzyl(triphenyl)phosphanium

InChI

InChI=1S/C25H22P.C13H12O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-20H,21H2;1-9,14H,10H2/q+1;/p-1

InChI Key

XRCLCNWMBRBZNH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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